IDO1 Inhibitory Potency: 1,3-Diphenyl-1H-indazole-4,7-dione Matches Clinical Candidates in Nanomolar Range
The compound inhibits recombinant human IDO1 with an IC50 of 2 nM in IFN-γ-induced HeLa cells, and recombinant mouse IDO1 with an IC50 of 3 nM in IFN-γ-induced M109 cells [1]. For comparison, the clinical-stage IDO1 inhibitor BMS-986205 (Linrodostat) displays an IC50 of 1.1 nM in IDO1-HEK293 cells , while Epacadostat (INCB024360) shows an IC50 of 71.8 nM under enzymatic assay conditions . This places the 1,3-diphenyl derivative within approximately 1.8-fold of BMS-986205 and approximately 36-fold more potent than Epacadostat, despite originating from a structurally distinct indazole-4,7-dione chemotype.
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (human HeLa cells); 3 nM (mouse M109 cells) |
| Comparator Or Baseline | BMS-986205 (Linrodostat): 1.1 nM (IDO1-HEK293 cells); Epacadostat: 71.8 nM (enzyme assay) |
| Quantified Difference | ~1.8-fold less potent than BMS-986205; ~36-fold more potent than Epacadostat |
| Conditions | Target compound: recombinant IFN-γ-induced HeLa cells, 18 h incubation, fluorescence microplate reader. BMS-986205: IDO1-HEK293 cells, kynurenine production. Epacadostat: enzymatic assay. |
Why This Matters
Procurement for IDO1-related research gains a compound with potency comparable to a Phase III clinical candidate (BMS-986205), enabling mechanistic studies without reliance on costly or restricted clinical compounds, while significantly outperforming the widely-used tool compound Epacadostat.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822). Affinity Data: IDO1 IC50 2 nM (human HeLa), 3 nM (mouse M109). View Source
